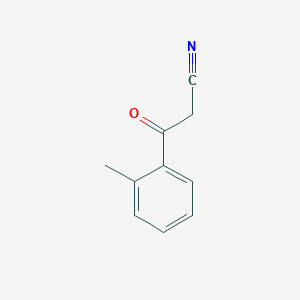

2-Methylbenzoylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2-methylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-4-2-3-5-9(8)10(12)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTQMHCHBQZTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366401 | |

| Record name | 2-METHYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35276-81-4 | |

| Record name | 2-METHYLBENZOYLACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methylphenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Organic Chemistry

2-Methylbenzoylacetonitrile, also known as 3-(2-methylphenyl)-3-oxopropanenitrile, is a versatile intermediate compound that has garnered significant attention in modern organic chemistry. chemimpex.com Its unique molecular architecture, featuring a benzoyl group attached to an acetonitrile (B52724) moiety with a methyl substituent on the phenyl ring, allows it to participate in a diverse array of chemical reactions. This reactivity makes it an invaluable building block in the synthesis of complex organic molecules. chemimpex.com

The primary significance of this compound lies in its role as a key precursor in the production of various high-value chemical entities. It is extensively utilized in the synthesis of pharmaceuticals, contributing to the development of new drug candidates. chemimpex.com Furthermore, its application extends to the agrochemical industry, where it is explored for the creation of more effective pesticides and herbicides. chemimpex.com In the realm of material science, this compound is employed in the development of specialty polymers and other advanced materials, imparting unique properties that can enhance product performance. chemimpex.com

The nitrile group (C≡N) within this compound is a particularly important functional group. It can be readily transformed into other functionalities, such as carboxylic acids through hydrolysis or amines via reduction. This chemical versatility allows chemists to introduce a variety of functional groups into a molecule, facilitating the construction of complex target structures.

Scope and Research Trajectories of 2 Methylbenzoylacetonitrile

Established Synthetic Pathways to this compound and its Precursors

The traditional synthesis of this compound relies on well-established reaction pathways involving key precursors. These precursors, primarily derivatives of toluene, undergo specific chemical transformations to yield the target molecule.

A common precursor for the benzoyl moiety is 2-methylbenzoic acid or its corresponding ester, ethyl 2-methylbenzoate (B1238997). prepchem.comchemsynthesis.com The synthesis of ethyl 2-methylbenzoate can be achieved through the Fischer esterification of 2-methylbenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. prepchem.comquora.com Alternatively, Friedel-Crafts alkylation of benzene (B151609) with an ethyl group followed by oxidation and esterification can also produce this precursor. quora.com The nitrile component is typically introduced using acetonitrile or a related reagent.

Another important precursor is 2-methylbenzonitrile, also known as o-tolunitrile. cdhfinechemical.comottokemi.comnist.gov This compound can be synthesized from 2-methylbenzyl chloride through a nucleophilic substitution reaction with a cyanide salt. chemicalbook.com

Condensation Reactions in this compound Synthesis

Condensation reactions are fundamental to the formation of the carbon-carbon bond that links the benzoyl and acetonitrile fragments in this compound. wikipedia.orglibretexts.org The Claisen condensation, a classic carbon-carbon bond-forming reaction, is a key strategy. geeksforgeeks.orgwikipedia.orgnumberanalytics.com In the context of this compound synthesis, a crossed Claisen condensation is employed. libretexts.org This involves the reaction between an ester that can form an enolate (the Claisen donor) and another ester or carbonyl compound that cannot (the Claisen acceptor). libretexts.orgorganic-chemistry.org

Specifically, the synthesis involves the condensation of an ester of 2-methylbenzoic acid, such as ethyl 2-methylbenzoate, with acetonitrile in the presence of a strong base. organic-chemistry.org The base, often sodium ethoxide or sodium amide, deprotonates the α-carbon of acetonitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. geeksforgeeks.orgorganic-chemistry.org Subsequent elimination of the alkoxide group from the ester leads to the formation of the β-ketonitrile, this compound. wikipedia.org To drive the reaction to completion, a stoichiometric amount of base is often required to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol. wikipedia.org

The Thorpe-Ziegler reaction, conceptually related to the Dieckmann condensation, is another relevant condensation method. chem-station.comwikipedia.orglscollege.ac.in It involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines, which can then be hydrolyzed to ketones. wikipedia.orglscollege.ac.in While the classic Thorpe reaction is an intermolecular process, the Thorpe-Ziegler modification is intramolecular, leading to cyclic ketones. chem-station.comwikipedia.orgbuchler-gmbh.com Although not a direct route to the acyclic this compound, the principles of nitrile condensation are central to this class of reactions.

Role of Active Methylene (B1212753) Chemistry in this compound Production

The synthesis of this compound is a prime example of the application of active methylene chemistry. An active methylene compound is characterized by a CH₂ group flanked by two electron-withdrawing groups, which significantly increases the acidity of the methylene protons. shivajicollege.ac.in In the case of the precursor acetonitrile, while not a classic active methylene compound itself, its α-protons are sufficiently acidic to be removed by a strong base, forming a carbanion.

This carbanion, derived from acetonitrile, is a key reactive intermediate. Its formation allows it to act as a potent nucleophile in the condensation reaction with the ester of 2-methylbenzoic acid. The electron-withdrawing nature of the nitrile group stabilizes the negative charge on the adjacent carbon, facilitating its attack on the electrophilic carbonyl carbon of the ester. The resulting product, this compound, is itself an active methylene compound, with the methylene group positioned between the carbonyl and cyano groups. This structural feature is crucial for its subsequent reactivity and utility in further organic syntheses. The alkylation of such active methylene compounds is a widely used strategy in the synthesis of various pharmaceuticals and other fine chemicals. google.com

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a shift towards the use of advanced catalytic systems to improve reaction efficiency, selectivity, and sustainability. The synthesis of this compound and related β-ketonitriles has benefited from these developments.

Organocatalysis in this compound Preparations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. While specific examples for the direct synthesis of this compound are not extensively documented in the provided results, the principles of organocatalysis are applicable to the key reactions involved. For instance, organocatalysts can be employed in condensation reactions similar to the Claisen condensation. Chiral organocatalysts can also be used to achieve enantioselective synthesis in related reactions.

Transition Metal Catalysis in this compound Synthesis

Transition metal catalysis offers a versatile platform for a wide range of organic transformations. In the context of synthesizing precursors for this compound, transition metal catalysts play a significant role. For example, palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. While direct transition metal-catalyzed synthesis of this compound from simple precursors is an area of ongoing research, related methodologies highlight the potential of this approach. For instance, a one-pot procedure for the synthesis of 2-alkyl-2-arylcyanoacetates utilizes a palladium catalyst for enolate arylation followed by in-situ alkylation. organic-chemistry.org

Mechanistic Investigations of Reactions Involving this compound as a Nucleophile

The reactivity of this compound is fundamentally governed by its ability to act as a nucleophile. This nucleophilicity arises from the acidic nature of the α-hydrogen located between the benzoyl (carbonyl) and nitrile groups. Deprotonation at this position generates a resonance-stabilized carbanion, or enolate, which is the key reactive intermediate in many of its transformations. The reaction mechanism is typically bimolecular, where the rate depends on the collision of two separate molecules: the nucleophile (the enolate of this compound) and an electrophile. libretexts.orglibretexts.org This process often follows second-order kinetics, with the reaction rate being dependent on the concentrations of both reactants. libretexts.orglibretexts.org In these S_N2-type reactions, the nucleophile attacks the electrophilic center from the backside relative to the leaving group, resulting in an inversion of stereochemical configuration at the reaction center. libretexts.orgyoutube.com

The core of this compound's nucleophilic character lies in its enolate chemistry. The presence of two electron-withdrawing groups—the carbonyl of the benzoyl moiety and the cyano group—significantly increases the acidity of the α-hydrogen. Treatment with a suitable base results in the removal of this proton to form a stable enolate ion. orgosolver.commasterorganicchemistry.com

This enolate is a resonance hybrid, with the negative charge delocalized over the α-carbon and the oxygen atom of the carbonyl group. libretexts.orgopenstax.org While the charge may reside on the more electronegative oxygen atom in one resonance form, the enolate of this compound typically reacts with electrophiles at the α-carbon, making it an effective carbon nucleophile for forming new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org This reactivity makes it a versatile intermediate in organic synthesis. orgosolver.com Enolates are generally more reactive and synthetically useful than their neutral enol counterparts because they are negatively charged, which enhances their nucleophilicity. libretexts.orgopenstax.org

For instance, the rate of proton abstraction is fastest for the derivative with methyl groups and slowest for the one with bulkier ethyl groups. epa.gov This suggests that the transition state of the proton transfer is sensitive to steric crowding around the acidic center. The primary deuterium (B1214612) kinetic isotope effects (kH/kD) for these reactions are moderate, indicating a significant but not fully linear transfer of the proton in the transition state. epa.gov

Table 1: Kinetic and Thermodynamic Data for Proton Transfer Reactions of Analogue C-Acids in Acetonitrile epa.gov

| C-Acid Analogue (Alkyl Group) | pK_a | Rate Constant (k_H at 25°C) (dm³ mol⁻¹ s⁻¹) |

| Methyl | 25.78 | 141.2 |

| Ethyl | 25.94 | 67.9 |

| Isopropyl | 26.19 | Not specified |

This data is for (2,6-dialkyl-4-nitrophenyl)phenylcyanomethanes reacting with TBD, serving as a model for the kinetic behavior of this compound.

Reaction Pathways and Intermediates in Transformations of this compound

The enolate intermediate of this compound can participate in a variety of reaction pathways, leading to the formation of complex molecular architectures. These pathways are characterized by specific intermediates and transition states that dictate the final product.

The formation of carbon-carbon bonds is a primary application of this compound's reactivity. libretexts.org As a potent nucleophile, its enolate can react with various electrophiles, such as alkyl halides and carbonyl compounds, to create new C-C bonds. masterorganicchemistry.comyoutube.com For example, in the presence of a base, it can undergo alkylation by reacting with an alkyl halide in a nucleophilic substitution reaction. youtube.com It can also participate in reactions analogous to the aldol (B89426) or nitroaldol (Henry) reactions, attacking the electrophilic carbon of an aldehyde or ketone. libretexts.orgfiveable.me

Conversely, carbon-carbon bond cleavage reactions are also possible, particularly under specific enzymatic or chemical conditions. researchgate.net For instance, a retro-aldol type reaction could lead to the fission of a C-C bond, especially if the resulting fragments are stabilized. While less common than C-C bond formation, these cleavage pathways are significant in certain metabolic or degradative processes. researchgate.net

The bifunctional nature of this compound, possessing both nucleophilic (via its enolate) and electrophilic (at the carbonyl carbon) centers, makes it an excellent candidate for initiating cyclization reactions. When reacted with a molecule containing two electrophilic sites or an electrophilic and a nucleophilic site, intramolecular or intermolecular cyclization can occur.

A common pathway involves the initial nucleophilic attack by the enolate of this compound on an appropriate substrate. If the substrate contains a suitable leaving group or another reactive site, a subsequent intramolecular reaction can lead to the formation of a cyclic compound, such as a substituted pyridine (B92270), pyrimidine, or other heterocyclic systems. These reactions are powerful tools for synthesizing complex ring structures from relatively simple acyclic precursors.

Computational and Theoretical Studies of this compound Reaction Mechanisms

Computational and theoretical chemistry provide powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to observe experimentally. chemrxiv.org For reactions involving this compound, computational studies can model the structure of the enolate, the distribution of its charge, and the geometry of the transition states for its various reactions. openstax.org

Atomistic molecular-dynamics simulations can compute the free-energy changes associated with reaction steps, such as proton transfer, and predict the most likely location for these events to occur. chemrxiv.org Such simulations have been used to study proton transfer at liquid-liquid interfaces, revealing that the process is favored in regions where the two phases interpenetrate. chemrxiv.org

Furthermore, theoretical models can be used to investigate kinetic isotope effects, providing insights into the nature of the transition state. princeton.edu For this compound, computational analysis could predict the energy barriers for C-alkylation versus O-alkylation of its enolate, explaining the observed selectivity for reaction at the carbon atom. These studies are crucial for building a complete picture of the reaction dynamics and for designing new synthetic methodologies.

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in determining the energetics of a reaction. These calculations can provide crucial data on the energies of reactants, products, and intermediates, as well as the activation energies required for a reaction to proceed. For a hypothetical reaction involving this compound, such as a Claisen-Schmidt condensation to form a larger molecule, quantum chemical calculations could predict the thermodynamic feasibility and provide insights into the reaction mechanism.

Molecular Dynamics Simulations of this compound Reactions

Molecular dynamics (MD) simulations offer a way to observe the time evolution of a chemical system, providing a dynamic picture of the reaction process. By simulating the movement of atoms and molecules over time, researchers can understand how reactants come together, how solvents influence the reaction, and the conformational changes that occur during a reaction.

Transition State Analysis and Reaction Path Hamiltonian Approaches

The transition state is the highest energy point along a reaction coordinate and represents the critical bottleneck of a chemical reaction. Identifying and characterizing the transition state is paramount for understanding reaction kinetics. Computational methods can locate transition state structures and calculate their energies, providing a direct link to the reaction rate. libretexts.org

Reaction path Hamiltonian approaches further refine this understanding by analyzing the potential energy surface along the reaction coordinate. This analysis can reveal important details about the forces acting on the atoms during the transformation and the coupling between different vibrational modes. While these methods are powerful for dissecting reaction mechanisms, their application to this compound has not been reported. The synthesis of related compounds, such as β-boryl ketones, has been investigated using DFT to understand the reaction mechanism, highlighting the potential of such studies. rsc.org

Derivatization and Chemical Transformations of 2 Methylbenzoylacetonitrile

Synthesis of Heterocyclic Compounds via 2-Methylbenzoylacetonitrile

The strategic positioning of functional groups in this compound makes it an ideal precursor for the construction of various heterocyclic systems. Its ability to participate in cyclization and condensation reactions has been widely exploited in synthetic organic chemistry.

Formation of 2-Aminothiophene Derivatives

A cornerstone reaction for the synthesis of 2-aminothiophenes from α-cyanoketones is the Gewald reaction. wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a ketone, an α-cyanoester or α-cyanamide, and elemental sulfur in the presence of a basic catalyst. wikipedia.org In the case of this compound, it serves as the ketone component.

The reaction proceeds via an initial Knoevenagel condensation between this compound and another active methylene (B1212753) compound, such as malononitrile, followed by the addition of sulfur and subsequent cyclization. thieme-connect.de The general mechanism involves the formation of a stable intermediate which then reacts with sulfur. wikipedia.org The use of microwave irradiation has been shown to improve reaction times and yields in some Gewald syntheses. wikipedia.org

A typical procedure for a closely related synthesis of substituted 2-amino-4-phenylthiophene-3-carboxylates involves heating a mixture of the ketone, ethyl cyanoacetate, elemental sulfur, and a base like diethylamine (B46881) in ethanol (B145695). acs.org A similar approach can be adopted for this compound to yield the corresponding 2-aminothiophene derivative.

Table 1: Representative Gewald Reaction for 2-Aminothiophene Synthesis

| Reactant 1 | Reactant 2 | Reagents | Product | Ref. |

|---|---|---|---|---|

| Aryl Methyl Ketone | Malononitrile | Ammonium acetate, Benzene (B151609) | 2-Aryl-2-(dicyanomethylene)propane | tubitak.gov.tr |

This table illustrates a stepwise Gewald reaction, which can be adapted for this compound.

Synthesis of 4H-1,4-Benzothiazines

4H-1,4-Benzothiazines are an important class of heterocyclic compounds, and their synthesis can be achieved through the condensation of 2-aminobenzenethiol with β-dicarbonyl compounds or their equivalents. nih.goveurjchem.com this compound, as a β-ketonitrile, can participate in such cyclocondensation reactions.

The reaction likely proceeds through the formation of an enamine intermediate by the reaction of the amino group of 2-aminobenzenethiol with the carbonyl group of this compound. This is followed by an intramolecular cyclization involving the thiol group attacking the nitrile carbon, leading to the formation of the 4H-1,4-benzothiazine ring system after tautomerization and elimination of ammonia. In some cases, an oxidative cyclization mechanism is proposed. eurjchem.com For instance, the reaction of 2-aminothiophenol (B119425) with 3-chloro-2,4-pentanedione in the presence of pyridine (B92270) yields 2-acetyl-3-methyl-4H-1,4-benzothiazine in high yields. researchgate.net

Table 2: General Synthesis of 4H-1,4-Benzothiazines

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

|---|---|---|---|---|

| 2-Aminobenzenethiol | β-Diketones/β-Ketoesters | DMSO, heat | Substituted 4H-1,4-Benzothiazines | eurjchem.com |

Preparation of Thieno[2,3-b]pyridine (B153569) Derivatives

Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that can be synthesized from appropriately substituted thiophenes. The 2-aminothiophene derivatives obtained from this compound via the Gewald reaction (see 4.1.1) are key precursors for this synthesis. researchgate.net

One common method for constructing the pyridine ring onto the thiophene (B33073) core is the Friedländer annulation. nih.gov This reaction involves the condensation of an o-aminoaryl ketone or aldehyde with a compound containing an activated methylene group. In this context, a 2-aminothiophene-3-carbonitrile (B183302) (derived from this compound) can react with a ketone in the presence of an acid or base catalyst to form the thieno[2,3-b]pyridine skeleton. arkat-usa.org For example, 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides can be synthesized from 2-thioxo-1,2-dihydropyridine-3-carbonitriles and N-aryl-2-chloroacetamides. nih.gov

Table 3: Synthesis of Thieno[2,3-b]pyridines from 2-Aminothiophenes

| Starting Material | Reagents | Product | Ref. |

|---|---|---|---|

| 2-Amino-3-cyanothiophenes | Formamide or Urea | Thieno[2,3-d]pyrimidines | researchgate.net |

Other Heterocyclic Systems (e.g., Pyrazoles, Pyridones, Furans, Carbocyclics)

The reactivity of this compound extends to the synthesis of other important heterocyclic systems.

Pyrazoles: Pyrazoles can be readily synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazines. libretexts.org this compound, possessing a β-ketonitrile moiety, can react with hydrazine (B178648) or its derivatives to form substituted pyrazoles. atlantis-press.com The reaction typically proceeds by initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. For example, 3-amino-1H-pyrazole-4-carbonitrile derivatives can be synthesized from the reaction of 3-oxoalkanonitriles with hydrazines. mdpi.com

Pyridones: Substituted 2-pyridones can be prepared through the cyclization of β-ketonitriles or β-ketoamides with ketones in the presence of polyphosphoric acid. acs.orgacs.org This method allows for the synthesis of highly substituted 2-pyridones. acs.org For instance, benzoylacetonitrile (B15868) reacts with acetone (B3395972) in polyphosphoric acid to produce 4-phenyl-6-methyl-2-pyridone. A similar reaction with this compound would be expected to yield the corresponding 4-(2-methylphenyl)-6-methyl-2-pyridone.

Furans: The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgquimicaorganica.org While this compound is not a 1,4-dicarbonyl compound, related β-ketonitriles can be used in the synthesis of polysubstituted furans through different pathways. For example, a base-catalyzed reaction of α-hydroxy ketones and cyano compounds can yield tetrasubstituted furans. mdpi.com

Functionalization Strategies for this compound

Beyond its use in building heterocyclic rings, this compound can undergo functionalization on its aromatic ring, allowing for the introduction of various substituents to tailor its properties.

Electrophilic Aromatic Substitution on the Benzoyl Moiety

The benzoyl moiety of this compound is susceptible to electrophilic aromatic substitution reactions such as nitration and halogenation. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the benzene ring: the o-methyl group and the acyl group (ketone).

The methyl group is an activating group and an ortho, para-director. The acyl group is a deactivating group and a meta-director. libretexts.org Therefore, the position of electrophilic attack will be determined by the interplay of these two groups. The activating ortho, para-directing methyl group will favor substitution at the positions ortho and para to it (positions 3, 5, and 1, with position 1 being the point of attachment to the rest of the molecule). The deactivating meta-directing acyl group will direct incoming electrophiles to the positions meta to it (positions 3 and 5).

Given that both groups direct to positions 3 and 5, these positions are the most likely sites for electrophilic attack. The presence of two directing groups that reinforce each other's directing effects leads to a high degree of regioselectivity. For halogenation, a Lewis acid catalyst such as FeCl₃ or AlCl₃ is typically required to activate the halogen. researchgate.net For nitration, a mixture of nitric acid and sulfuric acid is commonly used to generate the nitronium ion (NO₂⁺) as the electrophile.

Applications in Advanced Materials and Medicinal Chemistry Research

Role of 2-Methylbenzoylacetonitrile in Specialty Polymer and Material Development

In the field of material science, this compound is utilized in the development of specialized polymers and materials, where it can impart unique properties to enhance product performance. chemimpex.com

This compound functions as a crucial intermediate in the synthesis of specialty polymers. chemimpex.com Its reactive sites enable it to be incorporated into polymer chains or used to create more complex monomers for polymerization reactions. The chemical industry employs such intermediates to synthesize polymers with tailored characteristics for specific applications. mallakchemicals.com

The incorporation of structures derived from this compound into polymers can lead to materials with unique and improved properties. chemimpex.com These enhancements can influence thermal stability, mechanical strength, and optical or electrical characteristics, making the resulting materials valuable for advanced applications.

Pharmaceutical Research and Drug Discovery Utilizing this compound

The compound is a recognized intermediate in the pharmaceutical sector, playing a pivotal role in the synthesis of Active Pharmaceutical Ingredients (APIs) and the exploration of new therapeutic agents. chemimpex.compharmanoble.com Its structural framework is a component of various molecules designed to interact with biological targets.

This compound is an important raw material and intermediate used in the synthesis of APIs. mallakchemicals.compharmanoble.com API intermediates are the chemical compounds that form the building blocks of the final active drug substance. pharmanoble.com The use of such intermediates simplifies complex chemical syntheses, helps to ensure the purity and quality of the final drug, and can make manufacturing processes more efficient and economical. zmsilane.comgoogle.com The versatility of this compound makes it a valuable component in the production pathways of diverse pharmaceutical agents. chemimpex.com

The benzoylacetonitrile (B15868) scaffold is a valuable starting point for the development of new drug candidates. For instance, a multi-component reaction involving oxoacetonitriles has been used to create a library of pyrrole-based compounds, including analogues of known COX-2 inhibitors and antituberculosis agents. ntu.edu.sgmdpi.com This approach allows for the rapid generation of diverse molecules for biological screening and structure-activity relationship (SAR) studies. mdpi.com

A specific example involves the design of derivatives containing a methylbenzonitrile structure as potential therapeutics. Researchers have synthesized a series of triazole-pyrimidine-methylbenzonitrile derivatives and evaluated them as antagonists for the A2A and A2B adenosine (B11128) receptors, which are targets in cancer immunotherapy. nih.gov

| Compound | Target Receptor | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 7i | A₂A Adenosine Receptor | 1.58 nM | nih.gov |

| Compound 7i | A₂B Adenosine Receptor | 14.12 nM | nih.gov |

Derivatives built from or inspired by the this compound structure have been investigated for a range of biological activities, targeting various diseases.

Anti-diabetic Agents

Research into new treatments for type 2 diabetes has led to the discovery of novel agents derived from related benzoyl structures. Scientists have identified a series of N-(2-benzoylphenyl)-l-tyrosine derivatives as potent and selective agonists of the PPARγ receptor, a key target for insulin-sensitizing drugs. researchgate.net The development of these agents demonstrates the utility of the benzoyl scaffold in creating compounds with significant antihyperglycemic activity. researchgate.net Furthermore, various heterocyclic compounds, such as benzimidazole (B57391) derivatives, have been synthesized and studied for their potential as anti-diabetic agents, acting through mechanisms like α-glucosidase inhibition or by improving key biochemical markers in diabetic models. luqmanpharmacyglb.commdpi.comekb.eg

Anti-viral Agents

The core structures related to benzoylacetonitrile are found in various compounds investigated for antiviral properties. For example, a series of novel 2-benzoxyl-phenylpyridine derivatives showed potent activity against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com These compounds were found to target the early stages of viral replication, including RNA and protein synthesis. mdpi.com Similarly, benzimidazole derivatives have been evaluated against a wide range of viruses, with some showing potent activity against Respiratory Syncytial Virus (RSV) and moderate activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhoea Virus (BVDV). nih.gov The nitrile group itself is a key feature in some antiviral drug candidates, such as macrocyclic azapeptide nitriles designed as potent inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

| Derivative Class | Target Virus | Observed Activity | Source |

|---|---|---|---|

| 2-Benzoxyl-phenylpyridine derivatives | Coxsackievirus B3 (CVB3), Adenovirus type 7 (ADV7) | Effective inhibition of virus-induced cytopathic effects and reduction of viral progeny. | mdpi.com |

| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | Potent activity with EC₅₀ values as low as 20 nM. | nih.gov |

| Macrocyclic Azapeptide Nitriles | SARS-CoV-2 (Mpro enzyme) | Potent Mpro inhibition with IC₅₀ values in the low nanomolar range. | nih.gov |

Kinase Inhibitors

Benzonitrile (B105546) derivatives have been patented as kinase inhibitors, a major class of drugs used in oncology and for inflammatory diseases. google.com Kinases are critical signaling proteins, and their inhibition can halt disease progression. Research has led to the discovery of potent p38α MAP kinase inhibitors, such as BMS-640994, which contains a substituted methylphenyl group and is effective in animal models of inflammation. psu.edu In another innovative approach, researchers have designed organometallic analogues of the sphingosine (B13886) kinase-2 (SK2) inhibitor Opaganib by replacing a key structural component with a metal complex, demonstrating the modularity of such designs. nih.gov The development of new kinase inhibitors often involves scaffolds like cyanoindoline derivatives, highlighting the importance of the cyano- group in achieving potent inhibition. nih.gov

Agrochemical Research Applications of this compound

This compound has emerged as a compound of significant interest within the field of agrochemical research. Its versatile chemical structure and reactivity make it a valuable component in the development of modern crop protection solutions. Researchers are exploring its potential to contribute to the synthesis of more effective and targeted pesticides and herbicides.

Building Block for Agrochemical Formulations

A primary application of this compound in the agrochemical sector is its role as a key intermediate in the synthesis of more complex active ingredients. chemimpex.com Its distinct molecular framework allows it to participate in a variety of chemical reactions, providing a foundation for building larger, more intricate molecules with desired pesticidal or herbicidal properties. chemimpex.com This utility as a foundational chemical building block is crucial for the innovation of new agrochemical products aimed at improving crop yield and resilience. chemimpex.com

The synthesis of novel agrochemicals often involves multi-step processes, and this compound can be a critical starting material or intermediate in these synthetic pathways. Its integration into the manufacturing process can lead to the development of proprietary active ingredients with unique modes of action, potentially addressing challenges such as pest resistance to existing treatments.

Enhancement of Active Ingredient Efficacy

Beyond its function as a synthetic building block, this compound is also investigated for its ability to enhance the efficacy of existing active ingredients in agrochemical formulations. chemimpex.com The inclusion of this compound in a formulation can lead to improved performance of the primary pesticidal or herbicidal agent. This enhancement can manifest in several ways, such as increasing the stability of the active ingredient, improving its uptake by the target pest or weed, or synergistically boosting its biological activity.

This application is particularly valuable as it offers a pathway to improve the performance of established agrochemicals, potentially extending their effective lifespan and providing more robust crop protection solutions. chemimpex.com Research in this area focuses on understanding the specific interactions between this compound and various active ingredients to optimize formulation performance. chemimpex.com

Analytical and Spectroscopic Characterization in 2 Methylbenzoylacetonitrile Research

Advanced Spectroscopic Techniques for Structural Elucidation of 2-Methylbenzoylacetonitrile and its Derivatives

Spectroscopy is a cornerstone in the analysis of organic compounds, offering non-destructive and highly detailed insights into molecular architecture. jchps.com For a molecule like this compound, which contains multiple functional groups and aromatic systems, a combination of spectroscopic methods is essential for unambiguous structural confirmation. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules in solution. jchps.com It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, ¹H and ¹³C NMR are crucial for confirming the presence and arrangement of the tolyl, carbonyl, and acetonitrile (B52724) moieties.

In mechanistic studies, NMR can be used to track the transformation of reactants into products. By taking spectra at various time points, researchers can observe the disappearance of signals corresponding to starting materials and the appearance of new signals for intermediates and final products. For instance, in a reaction involving the cyanomethyl group (-CH₂CN), a shift in the position and multiplicity of the methylene (B1212753) protons would indicate a chemical transformation at that site. Similarly, changes in the aromatic region of the spectrum can reveal reactions occurring on the benzene (B151609) ring.

Expected ¹H NMR Spectral Data for this compound: The following table outlines the predicted chemical shifts (δ) for the protons in this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons (C₆H₄) | 7.20 - 7.80 | Multiplet (m) | 4H |

| Methylene Protons (-CH₂CN) | ~4.0 | Singlet (s) | 2H |

| Methyl Protons (Ar-CH₃) | ~2.50 | Singlet (s) | 3H |

This data is predicted based on analogous structures like 2-methylbenzyl cyanide and other substituted acetophenones. chemicalbook.comchemicalbook.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. youtube.comyoutube.com These methods are exceptionally useful for identifying the specific functional groups present in a molecule. docbrown.info

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations like stretching and bending. For this compound, IR analysis would clearly show characteristic absorption bands for the carbonyl (C=O) and nitrile (C≡N) groups, which are strong IR absorbers due to their large dipole moments.

Raman spectroscopy involves the inelastic scattering of monochromatic light. While the principles differ from IR, it provides similar vibrational information. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa. For example, the aromatic ring's symmetric vibrations are typically more prominent in Raman spectra.

Characteristic Vibrational Frequencies for this compound:

| Functional Group/Bond | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | Strong, ~2250 | Strong, ~2250 |

| Carbonyl (C=O) | Stretching | Strong, ~1690 | Moderate |

| Aromatic Ring (C=C) | Stretching | ~1600, ~1480 | Strong, ~1600 |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | Moderate |

| C-H (Aliphatic) | Stretching | ~2850 - 2980 | Moderate |

Data compiled from typical functional group frequencies and spectra of related compounds like benzonitrile (B105546) and methyl-substituted benzonitriles. mdpi.comslideshare.netarxiv.org

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is used to determine the molecular weight of a compound with high precision and to deduce its structure by analyzing its fragmentation patterns. youtube.com For this compound (C₁₀H₉NO), the molecular weight is 159.19 g/mol . chemimpex.com

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a molecular "fingerprint." The dissociation of energetically unstable molecular ions provides valuable structural information. wikipedia.org

Predicted Mass Spectrometry Fragmentation for this compound:

| m/z Value | Proposed Fragment Ion | Structural Formula | Significance |

| 159 | Molecular Ion [M]⁺ | [C₁₀H₉NO]⁺ | Confirms molecular weight. |

| 144 | [M-CH₃]⁺ | [C₉H₆NO]⁺ | Loss of the methyl group. |

| 119 | 2-Methylbenzoyl cation | [C₈H₇O]⁺ | Alpha-cleavage, loss of •CH₂CN radical; a major, stable acylium ion. miamioh.edu |

| 91 | Tropylium ion | [C₇H₇]⁺ | Rearrangement and loss of CO from the 2-methylbenzoyl cation. |

| 40 | Acetonitrile radical cation | [CH₂CN]⁺ | Cleavage to form the other part of the molecule. |

This fragmentation pattern is predicted based on established principles of mass spectrometry for aromatic ketones and nitriles. libretexts.orglibretexts.orgnist.gov

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.net For the synthesis and analysis of this compound, chromatographic methods are indispensable for assessing the purity of the final product and for monitoring the progress of a chemical reaction in real-time.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly well-suited for compounds like this compound, which are not highly volatile. Purity assessment is a primary application, with commercial suppliers often specifying purity as ≥98% (HPLC). chemimpex.com

In a typical setup, a reversed-phase C18 column is used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile and water. nih.govnih.gov Components are separated based on their hydrophobicity. As the reaction progresses, HPLC can be used to monitor the consumption of starting materials and the formation of this compound by tracking the area of their respective peaks in the chromatogram.

Typical HPLC Parameters for Analysis:

| Parameter | Condition |

| Column | Reversed-phase C18, (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Injection Volume | 5 - 20 µL |

These are representative conditions; method optimization is typically required for specific applications. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is the method of choice for analyzing volatile and semi-volatile organic compounds. epa.gov In the context of this compound synthesis, GC-MS is invaluable for identifying volatile starting materials, byproducts, or impurities within a reaction mixture. nih.govnih.gov

The sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. nih.gov Compounds elute from the column at different times (retention times) based on their boiling points and interactions with the stationary phase. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, generating a mass spectrum that allows for its positive identification. This method is crucial for ensuring that a reaction has gone to completion and for identifying any unexpected side products. researchgate.netshimadzu.com

Future Directions and Emerging Research Avenues for 2 Methylbenzoylacetonitrile

Sustainable Synthesis and Catalysis Innovations

The future of chemical manufacturing is intrinsically linked to the development of sustainable and environmentally benign processes. For 2-methylbenzoylacetonitrile and related β-ketonitriles, research is trending towards greener synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising avenue is the use of microwave-assisted synthesis. Research has demonstrated that microwave conditions can be highly effective for the synthesis of β-ketonitriles, offering significantly reduced reaction times and improved yields compared to conventional heating methods. utsa.edu This technique has been successfully applied to produce various β-ketonitriles from esters and nitriles in the presence of a base, with yields ranging from 30% to 72%. utsa.edu

Another key area of innovation lies in catalysis. Scientists are exploring the use of eco-friendly, heterogeneous biocatalysts, such as chitosan, to facilitate the synthesis of complex heterocyclic compounds from nitrile precursors. researchgate.net Furthermore, the development of novel catalyst systems is a major focus. For instance, a Co-Sn/Al₂O₃ catalyst has been identified for the sustainable production of acetonitrile (B52724) from methanol (B129727) and ammonia, which are potential products of Power-to-X technologies. dtu.dkdtu.dk This focus on creating C-C bonds from simple, sustainable feedstocks could inspire new, atom-economical routes to more complex nitriles like this compound. The development of catalyst- and additive-free methods, which rely on activating reactants through reaction conditions alone, represents another significant step towards greener chemistry, successfully used for synthesizing benzothiazoles from elemental sulfur and amines. nih.gov

Future research will likely focus on adapting these principles to the specific synthesis of this compound, aiming for one-pot reactions that combine multiple steps, utilize non-toxic solvents (or solvent-free conditions), and are catalyzed by recyclable or biodegradable catalysts.

Exploration of Novel Reaction Pathways and Reactivity Patterns

This compound belongs to the β-ketonitrile class of compounds, which are recognized as exceptionally versatile multifunctional intermediates in organic synthesis. rsc.orgnih.gov Future research is set to expand their synthetic utility by uncovering novel reaction pathways and reactivity patterns.

A significant area of exploration is in cascade, domino, and sequential reactions. Recent studies have highlighted the use of benzoylacetonitrile (B15868) derivatives in rhodium(III)-catalyzed cascade reactions to build complex, functionalized naphtho[1,8-bc]pyrans. rsc.org These processes allow for the construction of intricate molecular architectures from simple starting materials in a single operation, which is highly efficient. The versatility of β-ketonitriles as building blocks is further demonstrated in their use for synthesizing a wide array of heterocyclic and carbocyclic compounds. rsc.orgnih.govresearchgate.net

The reactivity of the β-ketonitrile moiety is also being harnessed in Michael addition reactions. For example, the reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones serves as an effective method for creating polyfunctional δ-diketones. nih.gov These products are valuable precursors for a variety of carbo- and hetero-cycles, opening up new synthetic routes for applications in medicine and materials science. nih.gov

Emerging avenues also include the application of novel activation methods, such as photochemistry. The use of visible light to generate reactive intermediates like carbenes from diazo compounds is unlocking new reaction pathways. researchgate.netrsc.org Applying similar photochemical strategies to β-ketonitriles or their derivatives could reveal unprecedented reactivity and lead to the discovery of new transformations.

Expansion into New Areas of Materials Science

While well-established as an intermediate in pharmaceuticals and organic synthesis, this compound is finding new roles in the field of materials science. chemimpex.com The compound is utilized in the development of specialty polymers and other advanced materials, where its unique structure contributes to desirable performance properties. chemimpex.com

The future in this area points towards the design of functional materials with tailored electronic, optical, or thermal properties. The derivatives of β-ketonitriles are key precursors in this endeavor. For instance, δ-diketones synthesized from β-ketonitrile precursors are highlighted as important building blocks for materials science applications. nih.gov This suggests that this compound could serve as a foundational component for creating novel organic semiconductors, photoluminescent materials, or specialized polymers.

Research will likely focus on incorporating the this compound scaffold into larger conjugated systems or polymer backbones. The goal will be to investigate how its structural and electronic features influence the macroscopic properties of the resulting materials, potentially leading to applications in organic electronics, sensors, or high-performance plastics.

Targeted Drug Design and Bioactivity Profiling of Derivatives

The nitrile group is a critical pharmacophore in modern medicinal chemistry, and derivatives of this compound are actively being explored for therapeutic applications. nih.gov The incorporation of a nitrile group into a drug candidate can enhance binding affinity to target proteins, improve metabolic stability, and increase aqueous solubility. nih.govcore.ac.uk

Targeted Drug Design A key strategy in drug design is the use of the nitrile group as a bioisostere for other functional groups like carbonyls or halogens. nih.gov Its linear geometry and small size allow it to fit into binding pockets that larger groups cannot, while its strong dipole facilitates crucial interactions, often acting as a hydrogen bond acceptor with amino acid residues in a protein's active site. nih.gov Research shows that derivatives of this compound can serve as intermediates for a range of bioactive molecules. For example, β-ketonitriles are precursors to diaminopyrimidines, which have shown potential as antiparasitic agents against diseases like leishmaniasis. utsa.edu

Future work will involve creating libraries of this compound derivatives and screening them against various biological targets. Chemical modifications, such as the introduction of fluorine atoms or trifluoromethyl groups, are being explored to modulate pharmacokinetic properties, enhance membrane permeability, and improve metabolic stability. nih.gov

Bioactivity Profiling A crucial aspect of developing new drug candidates is understanding their reactivity and potential toxicity. Emerging research focuses on developing simple in vitro screening assays for this purpose. One such method involves reacting nitrile-containing compounds with biological nucleophiles like glutathione (B108866) or cysteine. researchgate.net This assay helps to assess the electrophilicity of the nitrile group and provides an early indication of potential toxicity risks, allowing researchers to prioritize compounds with more favorable profiles for further development. researchgate.net This approach offers a more efficient way to profile the bioactivity of new derivatives without immediately resorting to complex and costly studies. researchgate.net

| Research Finding | Implication for this compound Derivatives | Source |

| The nitrile group is a valuable pharmacophore that can enhance binding affinity and improve pharmacokinetic profiles. | Derivatives can be designed as potent and selective inhibitors for various therapeutic targets. | nih.gov |

| β-Ketonitriles are effective intermediates for synthesizing antiparasitic compounds like diaminopyrimidines. | Provides a clear pathway for developing new treatments for infectious diseases. | utsa.edu |

| In vitro assays using glutathione can screen for the reactivity and potential toxicity of nitrile compounds. | Enables rapid bioactivity profiling and derisking of new derivatives early in the discovery process. | researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and discovery. For a versatile intermediate like this compound, these computational tools offer powerful new capabilities for predicting reaction outcomes and optimizing synthetic routes.

ML models are being developed to predict the feasibility, yield, and selectivity of organic reactions with increasing accuracy. These tools can analyze vast datasets of known reactions to identify patterns that are not obvious to human chemists. By inputting the reactants, reagents, and conditions for a reaction involving this compound, researchers can use these models to forecast the likely outcome, saving valuable time and resources in the lab.

Computational methods like Density Functional Theory (DFT) are also being used to complement experimental work. DFT calculations provide deep insights into the physicochemical properties and potential reaction sites of molecules, aiding in the rational design of new compounds with specific therapeutic effects. nih.gov This synergy between predictive AI models and physics-based calculations is accelerating the design-build-test-learn cycle in chemical research.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Methylbenzoylacetonitrile, and how do variations in parameters affect yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. Key parameters include:

- Temperature : Reactions often proceed at 60–80°C to balance kinetic efficiency and side-reaction suppression .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity, while inert atmospheres (N₂/Ar) prevent oxidation .

- Catalysts : Base catalysts like K₂CO₃ or DBU improve reaction rates but may require post-synthesis neutralization steps .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Compare peaks with literature data (e.g., aromatic protons at δ 7.2–7.8 ppm, nitrile C≡N stretch at ~2200 cm⁻¹ in IR) .

- HPLC/GC-MS : Quantify purity (>95% recommended for research-grade material) and detect trace solvents .

- Elemental Analysis : Validate molecular formula (C₁₀H₉NO) with ≤0.3% deviation .

Note : For novel derivatives, include full spectral data in supporting information to enable peer validation .

Advanced Research Questions

Q. How do conflicting spectroscopic data for this compound derivatives arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Tautomerism : Keto-enol equilibria in solution can shift NMR signals. Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to identify dominant forms .

- Impurity Artifacts : Residual solvents (e.g., DMF) may obscure peaks. Employ high-vacuum drying and triple-wash protocols .

- Crystallographic Variants : X-ray diffraction (XRD) can resolve ambiguities in solid-state structures .

Case Study : A 2025 study reported conflicting ¹³C NMR data for a nitrile derivative; cross-validation via 2D NMR (HSQC, HMBC) resolved assignment errors .

Q. What analytical methods are most effective for quantifying this compound in complex matrices (e.g., biological/environmental samples)?

Methodological Answer: Tailor methods to matrix complexity:

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer: Leverage in silico tools for structure-activity relationship (SAR) studies:

- Docking Simulations : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina .

- DFT Calculations : Optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .

- ADMET Prediction : Use platforms like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

Case Study : A 2025 study designed a fluorinated derivative (2-Fluoro-4-methoxyphenylacetonitrile) with 3-fold higher enzyme inhibition via π-π stacking interactions predicted computationally .

Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) in this compound during storage?

Methodological Answer: Stability depends on:

Q. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Methodological Answer: Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .

- Solvent Effects : DMSO concentrations >1% may alter cell viability; use vehicle controls .

- Metabolic Interference : Pre-screen analogs for CYP450 inhibition to rule out false positives .

Recommendation : Publish raw data and assay conditions in supplementary materials to facilitate meta-analyses .

Guidelines for Reporting

- Data Transparency : Include full synthetic procedures, spectral data, and statistical analyses in main or supplementary files .

- Ethical Compliance : Disclose any hazards (e.g., nitrile toxicity) and safety protocols per journal guidelines .

For further guidance, consult authoritative databases (PubChem, EPA DSSTox) and avoid non-peer-reviewed sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.